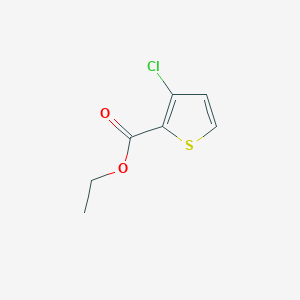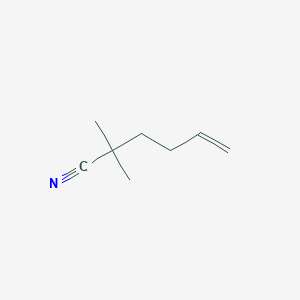
2,2-Dimethylhex-5-enenitrile
Overview
Description
“2,2-Dimethylhex-5-enenitrile” is a chemical compound with the molecular formula C8H13N . It has a molecular weight of 123.20 g/mol .
Synthesis Analysis
The synthesis of “2,2-Dimethylhex-5-enenitrile” involves the use of lithium aluminium tetrahydride in diethyl ether . The reaction conditions vary, including heating, reflux, and maintaining an inert atmosphere . The yield of the reaction also varies depending on the specific conditions .
Molecular Structure Analysis
The molecular structure of “2,2-Dimethylhex-5-enenitrile” contains a total of 21 bonds, including 8 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 1 double bond, 1 triple bond, and 1 nitrile (aliphatic) .
Scientific Research Applications
Photocycloaddition and Chemical Reactions
2,2-Dimethylhex-5-enenitrile has been studied in the context of photocycloaddition, a process where light energy facilitates the addition of molecules. In research conducted by Margaretha et al. (2007), 2,3-Dihydro-2,2-dimethyl-4H-thiopyran-4-one was shown to undergo photocycloaddition with compounds including 2-chloroacrylonitrile, demonstrating the reactivity and utility of these molecules in organic synthesis (Margaretha et al., 2007).
Precursors to Various Compounds
5-Hydroxypent-2-enenitriles, related to 2,2-Dimethylhex-5-enenitrile, have been identified as precursors for several classes of compounds with both synthetic and biological interests. Zhang et al. (2013) discussed the potential of these compounds to form dihydropyranones, dienenitriles, or functionalized naphthalenes, emphasizing their versatility in chemical synthesis (Zhang et al., 2013).
Molecular Structure and Reactivity Studies
The molecular structure and reactivity of similar derivatives, such as (2E)-3-[4-(dimethylamino)phenyl]-2-nitroprop-2-enenitrile, have been investigated to understand their low reactivity compared to other derivatives. Jasiński et al. (2016) provided insights into the zwitterionic nature of these molecules, contributing to the understanding of donor–π–acceptor push–pull molecules (Jasiński et al., 2016).
Synthesis of Antimicrobial Fluorescent Dyes
Research into the synthesis of potential antimicrobial dyes using 2,2-Dimethylhydrazonebut-2-enenitriles and related compounds has been conducted by Maryasov et al. (2021). This study aimed to create new dyes from polymethine-nitrile dyes, demonstrating the applicability of these compounds in developing new materials with biological relevance (Maryasov et al., 2021).
Copper(II) Acetate Reactions
2-[(2-Arylimino-2-cyano-1,1-dimethylethyl)arylamino]-3-methylbut-2-enenitrile, a compound related to 2,2-Dimethylhex-5-enenitrile, has been used in reactions with copper(II) acetate. Yun and Kim (2002) studied these reactions, resulting in the synthesis of novel compounds like 2-(2,3-dihydro-2,2-dimethyl-3-oxo-1H-indol-1-yl)-3-methylbut-2-enenitriles, highlighting the role of these enenitriles in metal-catalyzed syntheses (Yun & Kim, 2002).
Photoionization Mass Spectrometric Measurements
In combustion chemistry, 2,5-Dimethylhexane, which shares structural similarities with 2,2-Dimethylhex-5-enenitrile, has been studied using photoionization mass spectrometry. Research by Rotavera et al. (2014) provided insights into the reaction pathways relevant to the low-temperature autoignition chemistry of such compounds, contributing to our understanding of fuel combustion processes (Rotavera et al., 2014).
Quantum Chemical Investigation of Charge-Transport Properties
Irfan et al. (2015) conducted an in-depth quantum chemical investigation of the electro-optical and charge-transport properties of a compound structurally similar to 2,2-Dimethylhex-5-enenitrile. This study explored the molecular geometries, absorption, fluorescence wavelengths, and charge-transport behavior, demonstrating the potential of such compounds in electronic material applications (Irfan et al., 2015).
Synthesis of Uranium(III) Complexes
Kraft et al. (2010) synthesized uranium(III) diiodide derivatives using hydrotris(3,5-dimethylpyrazolyl)borate uranium(III) and 2,2'-bipyridine. This research illustrates the use of complex enenitrile-containing compounds in inorganic chemistry, particularly in the synthesis of low-valent uranium complexes (Kraft et al., 2010).
properties
IUPAC Name |
2,2-dimethylhex-5-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N/c1-4-5-6-8(2,3)7-9/h4H,1,5-6H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMYANDVTIGLEES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC=C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90517773 | |
| Record name | 2,2-Dimethylhex-5-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90517773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethylhex-5-enenitrile | |
CAS RN |
84173-95-5 | |
| Record name | 2,2-Dimethylhex-5-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90517773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



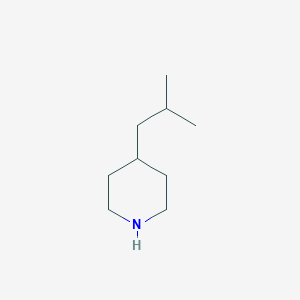
![4-Chloro-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine](/img/structure/B1355042.png)
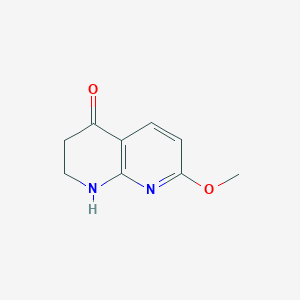
![4-Chloro-1-methyl-1H-pyrrolo[3,2-C]pyridine](/img/structure/B1355046.png)

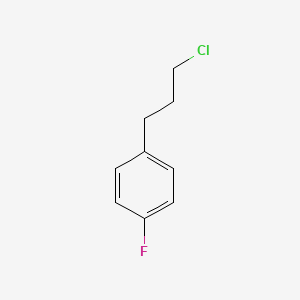
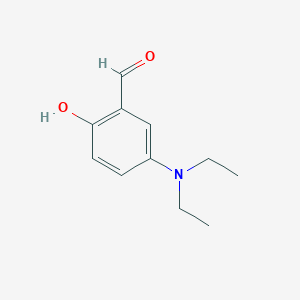
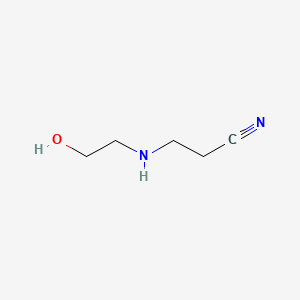
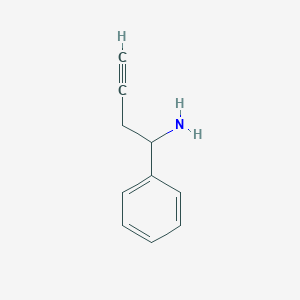
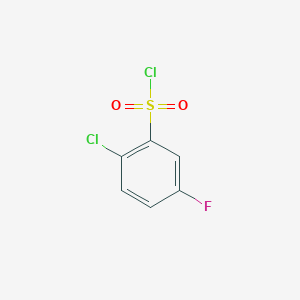
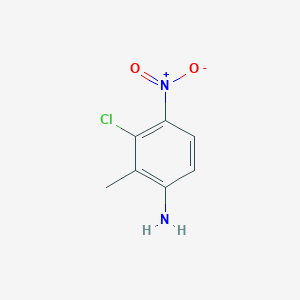
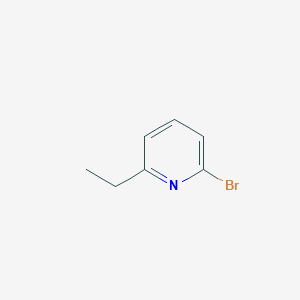
![2-((1,1-Dioxidobenzo[d]isothiazol-3-yl)thio)acetonitrile](/img/structure/B1355065.png)
